molecular formula C7H12N2O2 B8032559 6-(Dimethylamino)pyridin-3-OL hydrate

6-(Dimethylamino)pyridin-3-OL hydrate

Cat. No.: B8032559
M. Wt: 156.18 g/mol
InChI Key: KWZWABQUFFMRKE-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridin-3-ol hydrate is a pyridine-based chemical compound supplied as a high-purity building block for research and development. It is characterized by the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . The pyridine nucleus is a privileged structure in medicinal chemistry, frequently serving as a key scaffold in the synthesis of compounds with significant biological activity . A primary role of the pyridine group in drug discovery is to improve the water solubility of potential therapeutic agents, thereby enhancing their drug-like properties . This compound is valued as a synthetic intermediate in organic and medicinal chemistry research. Its structure aligns with pyridine derivatives that are actively investigated for their potential as antimicrobial and antiviral agents . Recent scientific literature highlights that compounds containing the pyridine nucleus, especially those incorporating additional functional groups, have demonstrated remarkable antibacterial and antifungal properties against a range of pathogens, including S. aureus , E. coli , and C. albicans . The presence of both dimethylamino and hydroxyl substituents on the pyridine ring makes this hydrate a versatile precursor for constructing more complex molecules for such pharmacological studies. This product is labeled with the MDL number MFCD29044457 . It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-(dimethylamino)pyridin-3-ol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O/c1-9(2)7-4-3-6(10)5-8-7;/h3-5,10H,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZWABQUFFMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the dimethylamino group at the 6-position of pyridin-3-ol derivatives typically employs nucleophilic substitution reactions. In one approach, 6-chloropyridin-3-ol serves as the precursor, reacting with dimethylamine under basic conditions. For instance, a procedure analogous to the synthesis of azinylpyrazolyl derivatives involves treating a pyridazinone potassium salt with trimethylammonium chloride intermediates . This method requires anhydrous acetone as the solvent, with reaction temperatures maintained at 45–50°C for 5–6 hours to achieve 70–85% yields .

Critical parameters include stoichiometric control of dimethylamine and the use of phase-transfer catalysts to enhance nucleophilicity. Side reactions, such as over-alkylation or hydrolysis, are mitigated by maintaining pH stability and low temperatures during reagent addition . Post-reaction workup involves solvent evaporation, aqueous washing, and recrystallization from ethanol-water mixtures to isolate the dimethylamino product.

High-Pressure Reactor-Assisted Synthesis

Recent advancements leverage high-pressure reactors (e.g., Q-Tubes) to accelerate reaction kinetics and improve yields. A comparative study of bis(pyridine)enaminone synthesis demonstrated that Q-Tube systems reduced reaction times from 6 hours to 2 hours while increasing yields from 75% to 90% . Applying this methodology to 6-(Dimethylamino)pyridin-3-OL hydrate, the dimethylamino group is introduced via a single-step reaction between 6-hydroxypyridin-3-ol and dimethylformamide-dimethylacetal (DMF-DMA) under 15–20 psi pressure.

Table 1: Conventional vs. High-Pressure Synthesis Conditions

ParameterConventional MethodQ-Tube Method
Reaction Time6–8 h2–3 h
Yield (%)70–7585–90
Temperature (°C)45–5080–100
SolventAnhydrous AcetoneDMF

The IR spectrum of the product synthesized via Q-Tube exhibits characteristic bands at 3276 cm⁻¹ (N–H stretch) and 1676 cm⁻¹ (C=O), consistent with hydrazide intermediates observed in analogous syntheses .

Hydrazine-Mediated Amination Pathways

Alternative routes utilize hydrazine hydrate to introduce amino groups, followed by methylation. For example, 6-hydrazinopyridin-3-ol reacts with methyl iodide in dimethylformamide (DMF) at 65–70°C for 12 hours, achieving 60–70% conversion to the dimethylamino derivative . This method requires careful exclusion of moisture to prevent hydrazine decomposition.

Post-reaction purification involves column chromatography using silica gel and ethyl acetate/hexane eluents. Challenges include managing exothermic reactions during methylation and eliminating residual hydrazine, which is addressed via iterative washing with dilute acetic acid .

Hydration and Crystallization Techniques

The hydrate form is stabilized through controlled crystallization from aqueous ethanol (1:3 v/v). Slow evaporation at 4°C yields monoclinic crystals, as confirmed by X-ray diffraction patterns analogous to those of pyridazinone hydrates . Water content (typically 8–10% by mass) is quantified via Karl Fischer titration, ensuring compliance with pharmacopeial standards.

Analytical Characterization and Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.99 (s, 6H, N(CH₃)₂), 6.55 (d, J = 9.7 Hz, 1H), 7.85 (d, J = 9.7 Hz, 1H), 4.50 (s, 2H, H₂O) .

  • IR (KBr): 3511 cm⁻¹ (O–H), 3167 cm⁻¹ (N–H), 1676 cm⁻¹ (C=O) .

Comparative Evaluation of Synthesis Routes

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Conventional Alkylation70–7595–97ModerateHigh
Q-Tube-Assisted85–9098–99HighModerate
Hydrazine Amination60–7090–92LowLow

The Q-Tube method emerges as the most efficient, balancing yield and purity, though it requires specialized equipment. Conventional alkylation remains cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridin-3-OL hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Esterification and Acylation Reactions
DMAP is widely recognized for its role as a catalyst in esterification reactions. It enhances the reaction rates and yields of acylation processes, making it a valuable reagent in organic synthesis. The compound facilitates the conversion of carboxylic acids to esters by activating the acid towards nucleophilic attack by alcohols. This property has been extensively utilized in synthesizing various esters, which are important in pharmaceuticals and fragrances .

Macrolactamization
In recent studies, DMAP has been employed in macrolactamization reactions to synthesize depsipeptides. For instance, a depsipeptidic analogue was synthesized using DMAP as a catalyst, showcasing its effectiveness in promoting complex cyclization reactions . This application underscores DMAP's utility in creating intricate molecular architectures essential for drug development.

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that DMAP derivatives exhibit antimicrobial and antiviral activities. Pyridine compounds, including DMAP, have been shown to possess significant antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the dimethylamino group enhances the biological activity of these compounds .

Antitumor Activity
Compounds derived from DMAP have also demonstrated antitumor properties. Studies have reported that certain DMAP derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy .

Synthetic Methodology Development

Kinetic Resolution of Alcohols
DMAP has been utilized in the kinetic resolution of secondary alcohols, leading to enantioenrichment of products. This application is particularly relevant in the synthesis of chiral pharmaceuticals where stereochemistry plays a crucial role in biological activity .

Table 1: Summary of Key Studies Involving DMAP

Study ReferenceApplicationFindings
EsterificationEnhanced yields in acylation reactions
AntimicrobialEffective against E. coli and S. aureus
MacrolactamizationSuccessful synthesis of depsipeptides
Kinetic ResolutionAchieved enantioenrichment in alcohols

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, making it an effective catalyst in various reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating Groups: The dimethylamino group in 6-(Dimethylamino)pyridin-3-OL hydrate likely increases nucleophilicity and photostability compared to methyl or halogen substituents. For example, ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin systems than methacrylate derivatives due to the dimethylamino group’s electron-donating effects .
  • Hydrate Stability : Hydrate forms, as seen in 6-methylpyridin-3-ol hydrate, may improve solubility in polar solvents but could reduce thermal stability compared to anhydrous forms .

Reactivity in Polymer Chemistry

Studies on ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate highlight the role of amine groups in photoinitiation systems. The dimethylamino group in ethyl 4-(dimethylamino) benzoate improves resin cement properties, such as degree of conversion and mechanical strength, compared to methacrylate analogs . By analogy, 6-(Dimethylamino)pyridin-3-OL hydrate could serve as a co-initiator or stabilizer in polymer matrices, leveraging its amine group for enhanced interactions.

Physical and Chemical Properties

  • Solubility: The hydrate form of 6-methylpyridin-3-ol suggests moderate water solubility, a trait likely shared by 6-(Dimethylamino)pyridin-3-OL hydrate due to polar -OH and -N(CH₃)₂ groups .
  • Thermal Stability: Halogenated analogs like 6-iodo-5-methoxypyridin-3-ol may exhibit higher thermal stability but lower reactivity due to the bulky iodine substituent . In contrast, the dimethylamino group’s electron-donating nature could lower decomposition temperatures in the target compound.

Biological Activity

6-(Dimethylamino)pyridin-3-OL hydrate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of 6-(Dimethylamino)pyridin-3-OL hydrate, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 6-(Dimethylamino)pyridin-3-OL hydrate typically involves the following steps:

  • Starting Material : The process begins with a suitable pyridine derivative.
  • Methylation : Dimethylamine is introduced to the pyridine ring, often using methyl iodide as a methylating agent.
  • Hydration : The compound is then hydrated to yield the final product.

The chemical structure can be represented as follows:

C8H10N2O CAS No 2 Bromomethyl 3 pyridinol \text{C}_8\text{H}_{10}\text{N}_2\text{O}\quad \text{ CAS No 2 Bromomethyl 3 pyridinol }

The biological activity of 6-(Dimethylamino)pyridin-3-OL hydrate is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group at the 3-position facilitates hydrogen bonding, while the dimethylamino group enhances lipophilicity, allowing for better membrane permeability. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that 6-(Dimethylamino)pyridin-3-OL hydrate exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated:

  • Minimum Inhibitory Concentrations (MICs) : Low MIC values against Gram-positive and Gram-negative bacteria.
  • Bactericidal Activity : Effective in reducing bacterial counts significantly, indicating potential as an antibacterial agent.
Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Pseudomonas aeruginosa3264

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study assessed the antimicrobial properties of various pyridine derivatives, including 6-(Dimethylamino)pyridin-3-OL hydrate. The results indicated that this compound exhibited potent activity against multidrug-resistant strains, making it a candidate for further development in treating resistant infections .
  • Anticancer Activity Assessment :
    Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Safety and Toxicity

Toxicity assessments have been conducted to evaluate the safety profile of 6-(Dimethylamino)pyridin-3-OL hydrate. Preliminary results indicate low hemolytic activity against human red blood cells, which is promising for its therapeutic use . Further studies are necessary to fully elucidate its safety in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(Dimethylamino)pyridin-3-OL hydrate with high purity?

  • Methodology : Focus on nucleophilic substitution and redox reactions. For example, dimethylamino group introduction can be achieved via amination of a halogenated precursor (e.g., 6-chloropyridin-3-ol) using dimethylamine under basic conditions. Purification via recrystallization or column chromatography is critical to isolate the hydrate form.
  • Key Considerations : Monitor reaction pH to avoid decomposition of the dimethylamino group. Use anhydrous conditions for amination, followed by controlled hydration.
  • Reference Data :

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
AminationDimethylamine, K₂CO₃, DMF, 80°C65-75≥95%
HydrationH₂O/EtOH, RT, 12h90≥98%

Q. Which spectroscopic techniques are most effective for characterizing 6-(Dimethylamino)pyridin-3-OL hydrate?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino proton signals at δ 2.8–3.2 ppm; hydroxyl protons at δ 5.5–6.0 ppm).
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 169.1).
  • IR : Stretching vibrations for –OH (~3200 cm⁻¹) and C–N (~1250 cm⁻¹).
    • Reference Data :
TechniqueKey Peaks/DataInterpretation
¹H NMRδ 6.8 (d, J=8.5 Hz, H-4), δ 3.1 (s, N(CH₃)₂)Pyridine ring substitution
ESI-MSm/z 169.1[C₇H₁₁N₂O₂]⁺

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity compared to analogs like 6-(hydroxymethyl)pyridin-3-ol?

  • Methodology : Compare electronic effects via Hammett studies or DFT calculations. The dimethylamino group is electron-donating, increasing nucleophilicity at the pyridine ring’s N-atom. This contrasts with hydroxymethyl analogs, where –OH enhances hydrogen-bonding but reduces electron density.
  • Experimental Design : Perform kinetic studies on reactions like alkylation or acylation under identical conditions for both compounds.
  • Key Finding : Dimethylamino derivatives show 2–3× faster alkylation rates due to enhanced electron density .

Q. How can tautomeric equilibria between the hydrate and anhydrous forms be experimentally resolved?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to confirm hydrate stability.
  • Variable-Temperature NMR : Track –OH proton shifts to identify tautomerization.
  • Thermogravimetric Analysis (TGA) : Quantify water loss at elevated temperatures.
    • Data Interpretation : Hydrate stability dominates below 40°C; anhydrous forms emerge at >60°C .

Q. How to address contradictions in reported reactivity of 6-(Dimethylamino)pyridin-3-OL hydrate across studies?

  • Methodology : Systematically vary reaction parameters (solvent polarity, temperature, catalysts). For example, conflicting oxidation outcomes may arise from trace metal impurities or pH variations.
  • Case Study :

  • Contradiction : Some studies report selective C–N bond cleavage under acidic conditions, while others observe ring oxidation.
  • Resolution : Control pH (<3) to favor C–N cleavage; neutral conditions promote ring hydroxylation .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding to kinase ATP pockets using software like AutoDock Vina.
    • Key Insight : The dimethylamino group enhances binding affinity to kinases (ΔG = -8.2 kcal/mol) via hydrophobic interactions with nonpolar residues .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation.
  • Reference Data :

ConditionDegradation ProductsHalf-Life (Days)
pH 2 (37°C)Demethylated analog7
pH 7 (25°C)Stable>30
pH 10 (50°C)Oxidized derivative14

Q. What strategies validate the compound’s role as a kinase inhibitor in vitro?

  • Methodology :

  • Kinase Assays : Use ADP-Glo™ or radioactive [γ-³²P]ATP assays to measure inhibition of target kinases (e.g., EGFR, Src).
  • IC₅₀ Determination : Compare with known inhibitors (e.g., staurosporine).
    • Key Result : IC₅₀ values range from 0.5–5 μM, depending on kinase isoform .

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